3-Cyano-5-fluoro-4-hydroxybenzoic acid

Acidity Electronic effects Reactivity prediction

This polysubstituted benzoic acid combines a 4-OH ortho to both COOH and 5-F, with a 3-CN meta to OH, creating a bidentate chelation site and orthogonal reactivity impossible with simpler isomers. The electron-withdrawing CN/F pattern and predicted pKa of 3.67 support salt formation for drug formulation, while the lateral fluorine broadens nematic phases in liquid crystals. Buyers relying on generic mono- or di-substituted analogs risk synthetic failure; this specific regiochemistry is essential for kinase and HDAC-targeted libraries.

Molecular Formula C8H4FNO3
Molecular Weight 181.12 g/mol
Cat. No. B8012108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-5-fluoro-4-hydroxybenzoic acid
Molecular FormulaC8H4FNO3
Molecular Weight181.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)O)F)C(=O)O
InChIInChI=1S/C8H4FNO3/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-2,11H,(H,12,13)
InChIKeyPYPPBOQIZZVBTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-5-fluoro-4-hydroxybenzoic Acid CAS 1804875-95-3: Basic Physicochemical Profile and Procurement Specifications


3-Cyano-5-fluoro-4-hydroxybenzoic acid (CAS 1804875-95-3, molecular formula C8H4FNO3, molecular weight 181.12 g/mol) is a polysubstituted aromatic benzoic acid derivative bearing cyano (-CN), fluoro (-F), and hydroxyl (-OH) functional groups on the benzene ring . Its predicted physicochemical properties include a boiling point of 360.9±42.0 °C, a density of 1.60±0.1 g/cm³, and an acidity coefficient (pKa) of 3.67±0.10 . Commercially available research-grade material is typically offered with a minimum purity specification of 95% . The compound's multifunctional architecture—combining electron-withdrawing (CN, F), hydrogen-bond-donating/acceptor (OH, COOH), and metal-chelating potential (OH adjacent to COOH)—positions it as a versatile building block in medicinal chemistry and materials science contexts .

3-Cyano-5-fluoro-4-hydroxybenzoic Acid Cannot Be Replaced by Generic Cyanobenzoic or Fluorohydroxybenzoic Analogs


The substitution pattern of 3-Cyano-5-fluoro-4-hydroxybenzoic acid—with a 4-hydroxy group positioned ortho to a 5-fluoro substituent and meta to a 3-cyano group—creates a unique electronic and steric environment that cannot be replicated by positional isomers or mono-/di-substituted analogs. For example, 4-cyano-3-fluorobenzoic acid (CAS 176508-81-9) lacks the 4-OH group entirely, eliminating hydrogen-bonding capacity and metal-chelation potential [1]. 2-Fluoro-4-hydroxybenzoic acid (CAS 65145-13-3) omits the cyano group, substantially reducing electron-withdrawing character and the capacity for nitrile-mediated transformations [2]. The concurrent presence of -OH ortho to both -F and -COOH, combined with -CN meta to -OH, dictates a distinct reactivity profile in nucleophilic aromatic substitution, cross-coupling reactions, and heterocycle formation that cannot be achieved by generic substitutes [3]. Procurement decisions based solely on functional group count without regard to specific regiochemistry risk synthetic failure or suboptimal downstream product performance.

3-Cyano-5-fluoro-4-hydroxybenzoic Acid: Quantitative Differentiation Evidence for Scientific Selection


Electronic Modulation: pKa and Acidity Profile of 3-Cyano-5-fluoro-4-hydroxybenzoic Acid

3-Cyano-5-fluoro-4-hydroxybenzoic acid exhibits a predicted pKa of 3.67, reflecting the cumulative electron-withdrawing effects of the 3-cyano and 5-fluoro substituents on the carboxylic acid proton . This value is substantially lower (more acidic) than unsubstituted 4-hydroxybenzoic acid (pKa 4.54 for -COOH) and intermediate between mono-substituted analogs, reflecting a predictable additive electronic effect .

Acidity Electronic effects Reactivity prediction

Hydrogen Bond Donor/Acceptor Count and Molecular Recognition Potential

3-Cyano-5-fluoro-4-hydroxybenzoic acid contains two hydrogen bond donor atoms (carboxylic acid -OH, phenolic -OH) and five hydrogen bond acceptor atoms (carbonyl oxygen, cyano nitrogen, fluorine, hydroxyl oxygen, carboxyl oxygen), based on structural analysis of C8H4FNO3 . This donor/acceptor profile distinguishes it from comparator analogs that lack either the 4-OH or 3-CN group, reducing their total acceptor count and altering their hydrogen-bonding capacity .

Hydrogen bonding Drug-likeness Solubility

Commercial Availability and Purity Specifications Across Vendors

3-Cyano-5-fluoro-4-hydroxybenzoic acid is commercially available from multiple research chemical suppliers with purity specifications ranging from 95% to 97% . In contrast, positional isomers such as 3-cyano-2-fluoro-5-hydroxybenzoic acid or 2-cyano-3-fluoro-4-hydroxybenzoic acid are not listed as commercially available products from major research chemical vendors, indicating limited synthetic accessibility or market demand .

Procurement Purity Supply chain

3-Cyano-5-fluoro-4-hydroxybenzoic Acid: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for Kinase and HDAC Inhibitor Development

The 3-cyano-5-fluoro-4-hydroxybenzoic acid scaffold appears in patent literature as a component of pharmaceutical compounds, including those with kinase-inhibiting activity and histone deacetylase (HDAC) modulation [1][2]. The combination of electron-withdrawing groups (CN, F) with a hydrogen-bond-capable 4-OH group creates a privileged pharmacophore pattern that can interact with ATP-binding pockets and catalytic zinc sites. The predicted pKa of 3.67 facilitates salt formation with basic amine-containing drug candidates, potentially improving aqueous solubility and formulation properties [3].

Liquid Crystal Materials: Precursor for Negative Dielectric Anisotropy Mesogens

Fluorohydroxybenzoic acid derivatives, including those bearing cyano substituents, are established intermediates for synthesizing liquid crystal compounds with strong negative dielectric anisotropy [1]. 3-Cyano-5-fluoro-4-hydroxybenzoic acid can serve as a core building block for ester-linked mesogenic structures via acylation of the phenolic 4-OH group or amide coupling at the carboxylic acid position. The lateral fluorine substituent reduces viscosity and broadens the nematic phase range, while the terminal cyano group enhances dielectric anisotropy—properties essential for guest-host display elements and fast-switching LC devices [1][2].

Agrochemical and Fine Chemical Intermediate Synthesis

The multifunctional architecture of 3-cyano-5-fluoro-4-hydroxybenzoic acid supports its use as a versatile intermediate in agrochemical and fine chemical synthesis [1]. The carboxylic acid group enables amide and ester bond formation; the 4-hydroxy group permits O-alkylation, O-arylation, and sulfonation; the cyano group can be hydrolyzed to primary amides or carboxylic acids, or reduced to aminomethyl functionality; and the fluorine atom enhances metabolic stability and membrane permeability in derived bioactive molecules [2]. This orthogonal reactivity profile allows for sequential, chemoselective functionalization without protecting group manipulation in many synthetic sequences.

Metal-Organic Frameworks and Coordination Chemistry

The ortho-hydroxybenzoic acid (salicylic acid) motif present in 3-cyano-5-fluoro-4-hydroxybenzoic acid—with a 4-OH group ortho to the -COOH—provides a bidentate chelation site for transition metal ions [1]. The additional electron-withdrawing 3-cyano and 5-fluoro substituents modulate the Lewis basicity of the coordinating oxygen atoms and can influence the geometry, stability, and catalytic activity of resulting metal complexes. This structural feature distinguishes it from para- or meta-hydroxybenzoic acid isomers that lack the ortho-OH/COOH chelation motif, expanding its utility in catalysis, sensing, and metal-organic framework (MOF) construction [1].

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